N-cyclopropyl-4-(1-(2-(7-fluoro-1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine
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Overview
Description
N-cyclopropyl-4-(1-(2-(7-fluoro-1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine is a complex organic compound that features a unique combination of a cyclopropyl group, an indole moiety, and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(1-(2-(7-fluoro-1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperidine Ring: The indole derivative is then reacted with a piperidine derivative to form the piperidinyl-indole intermediate.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through a condensation reaction with appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial production .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(1-(2-(7-fluoro-1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-cyclopropyl-4-(1-(2-(7-fluoro-1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Pharmaceutical Development: The compound is explored for its potential to be developed into a drug candidate.
Chemical Biology: It is used in chemical biology research to understand the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(1-(2-(7-fluoro-1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the disease being targeted .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-(1-(2-(7-fluoro-1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine: shares structural similarities with other indole derivatives and pyrimidine-containing compounds.
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin have similar indole moieties and exhibit various biological activities.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine have pyrimidine rings and are used in medicinal chemistry.
Uniqueness
The uniqueness of This compound lies in its combination of structural features, which may confer specific biological activities and therapeutic potential not found in other compounds .
Properties
Molecular Formula |
C22H26FN5 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-cyclopropyl-4-[1-[2-(7-fluoro-1H-indol-3-yl)ethyl]piperidin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C22H26FN5/c23-19-5-1-4-18-15(13-25-21(18)19)9-12-28-11-2-3-16(14-28)20-8-10-24-22(27-20)26-17-6-7-17/h1,4-5,8,10,13,16-17,25H,2-3,6-7,9,11-12,14H2,(H,24,26,27) |
InChI Key |
RDEFRPKDNCMTEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCC2=CNC3=C2C=CC=C3F)C4=NC(=NC=C4)NC5CC5 |
Origin of Product |
United States |
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